molecular formula C23H15BrClNO3 B2779614 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide CAS No. 923172-62-7

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

Cat. No.: B2779614
CAS No.: 923172-62-7
M. Wt: 468.73
InChI Key: CTVOYXCSFDRONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with bromine and chlorine atoms, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzoyl group.

    Coupling Reaction: The formation of the benzamide linkage through a coupling reaction between the brominated benzofuran and the chlorinated benzoyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Selection: Choosing high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and catalysts to maximize efficiency.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorobenzoyl chloride
  • 5-bromo-2-chlorobenzoic acid
  • 5-bromo-2-chlorobenzaldehyde

Uniqueness

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide stands out due to its unique combination of substituents and the presence of both benzofuran and benzamide moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO3/c1-13-4-2-3-5-17(13)23(28)26-20-18-12-15(24)8-11-19(18)29-22(20)21(27)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVOYXCSFDRONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.